Fenpicoxamid is a new-generation fungicide belonging to the picolinamide class. [, , , , , , ] It is a derivative of the natural antifungal antibiotic UK-2A, produced by Streptomyces sp. 517-02. [, , , , ] Fenpicoxamid acts as a prodrug, converting to its active form, UK-2A, within the target fungus. [, ] This compound plays a crucial role in controlling fungal diseases in various crops, particularly cereals like wheat, rye, and triticale. [, , , , , , , , ]
Fenpicoxamid is a novel fungicide developed primarily for agricultural use, particularly in cereals. It is classified as a picolinamide fungicide and is an acyloxymethyl ether derivative of the natural antifungal compound UK-2A, which was originally isolated from the fermentation broths of the actinomycete Streptomyces sp. Fenpicoxamid exhibits strong antifungal activity against a broad spectrum of fungal pathogens, making it a valuable addition to crop protection strategies.
Fenpicoxamid was developed by Corteva Agriscience, a division of DowDuPont. Its chemical structure is characterized as (S)-1,1-bis(4-fluorophenyl)propan-2-yl(3-acetoxy-4-methoxypicolinoyl)-L-alaninate. The compound belongs to the class of QiI fungicides, which target the mitochondrial cytochrome bc1 complex in fungi. This class includes other compounds such as florylpicoxamid, which is a synthetic analog of fenpicoxamid.
The synthesis of fenpicoxamid involves several key steps that utilize green chemistry principles and renewable raw materials. The process begins with the Strecker reaction from furfural, which is derived from lignocellulosic biomass. This reaction produces an aminonitrile that undergoes further transformations including:
The entire synthesis pathway emphasizes efficiency and sustainability by employing reactions that minimize waste and utilize renewable resources.
Fenpicoxamid has a complex molecular structure that can be described as follows:
The presence of fluorine atoms in its structure enhances its biological activity by improving its binding affinity to the target site in fungal cells.
Fenpicoxamid participates in several chemical reactions during its synthesis and biological activity:
These reactions are critical for constructing the complex architecture of fenpicoxamid while ensuring high yields and purity.
Fenpicoxamid acts as a potent inhibitor of mitochondrial complex III in fungi by binding to the Qi site of cytochrome b. This action disrupts cellular respiration, leading to decreased energy production in fungal cells, ultimately resulting in cell death. The compound has been shown to effectively inhibit various fungal species including Zymoseptoria tritici, Cercospora sojina, and Botrytis cinerea, among others.
In vitro studies have demonstrated that fenpicoxamid exhibits low effective concentrations (EC50) against several fungal pathogens, indicating its high potency as an antifungal agent.
Fenpicoxamid displays several notable physical and chemical properties:
These properties are essential for determining application methods and efficacy in agricultural settings.
Fenpicoxamid is primarily used in agriculture for controlling fungal diseases in crops such as cereals, fruits, and vegetables. Its ability to inhibit a wide range of fungal pathogens makes it an important tool for integrated pest management programs. Additionally, ongoing research aims to explore its potential applications in other areas such as horticulture and turf management.
The antifungal compound UK-2A, isolated from Streptomyces sp. 517-02 fermentation broths, serves as the foundational chemistry for fenpicoxamid [2] [5]. This natural product belongs to the dilactone structural class and demonstrates broad-spectrum activity against ascomycete fungi through mitochondrial complex III inhibition. Biosynthetic studies reveal UK-2A's assembly involves a flexible adenylation domain that incorporates substituted salicylic acid precursors into a 19-membered macrocyclic dilactone scaffold [5]. This enzymatic flexibility allows natural structural variation at the C3 position, suggesting evolutionary optimization for target binding.
Table 1: Key Characteristics of UK-2A versus Fenpicoxamid
| Property | UK-2A | Fenpicoxamid |
|---|---|---|
| Origin | Natural product from Streptomyces sp. 517-02 | Semi-synthetic derivative |
| EC₅₀ against Zymoseptoria tritici | 0.0033 mg L⁻¹ | 0.051 mg L⁻¹ |
| Mitochondrial Inhibition (IC₅₀) | 0.003 μM (cytochrome c reductase) | Requires metabolic activation |
| Primary Limitation | Limited in planta stability and translocation | Improved systemic movement |
The intrinsic activity of UK-2A stems from its potent inhibition of the ubiquinol oxidation site (Qi site) within the cytochrome bc₁ complex, distinct from the Qo site targeted by strobilurin fungicides [1]. Molecular docking studies demonstrate that UK-2A occupies the Qi binding pocket similarly to antimycin A, but with critical differences in bonding interactions that explain its lack of cross-resistance [1].
Despite UK-2A's potent in vitro activity (EC₅₀ 0.0033 mg L⁻¹ against Z. tritici), its physicochemical properties limited practical field application [2]. The strategic derivatization focused on modifying the C21 hydroxyl group to enhance apoplastic mobility and reduce premature metabolism. The isopropylcarboxymethyl ether prodrug modification yielded fenpicoxamid, which exhibits:
Table 2: Resistance Profiles of Fungicide Classes in *Zymoseptoria tritici*
| Fungicide Class | Target Site | Key Resistance Mutations | Cross-Resistance with Fenpicoxamid? |
|---|---|---|---|
| Strobilurins | Qo site (cyt bc₁) | G143A | None observed |
| Azoles | CYP51 (sterol biosynthesis) | Multiple CYP51 mutations | None observed |
| SDHIs | Succinate dehydrogenase | SdhB, C, D mutations | None observed |
| Fenpicoxamid | Qi site (cyt bc₁) | N31K, G37C, L198F (potential) | Target-specific |
Fenpicoxamid (marketed as Inatreq™ active) emerged as the first Qi-inhibiting fungicide approved for control of fungal (non-oomycete) pathogens in cereals [4]. Its commercialization addresses the critical resistance crisis in European wheat production:
Table 3: Commercial Adoption Milestones
| Year | Development Phase | Key Achievement |
|---|---|---|
| 2000s | Natural product discovery | Isolation and characterization of UK-2A from Streptomyces |
| 2010–2015 | Analog optimization | Identification of fenpicoxamid as lead development candidate |
| 2016–2017 | Field validation | Demonstration of 82% mean control of Z. tritici in European trials |
| 2021 | Regulatory approval | UK authorization for cereal use |
| 2022 | Commercial adoption | Application on 670,000 hectares in UK |
The adoption trajectory underscores fenpicoxamid's role in integrated resistance management, particularly against Z. tritici isolates resistant to strobilurins (up to 90% prevalence in some regions) and declining azole sensitivity [2]. Its novel binding mode and absence of cross-resistance have positioned it as a crucial rotational partner with SDHIs and multisite inhibitors.
CAS No.: 4299-57-4
CAS No.: 4016-21-1
CAS No.: 13966-05-7
CAS No.: 13533-18-1
CAS No.: 467-14-1
CAS No.: